N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modulation of CB1 Receptor
Research has focused on the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements have been identified for allosteric modulation, including critical chain length at the C3-position and electron withdrawing group at the C5-position. These modifications significantly impact binding affinity and cooperativity, providing insights into designing potent CB1 allosteric modulators (Khurana et al., 2014).
Molecular Interaction with CB1 Receptor
Studies on the molecular interaction of antagonists with the CB1 receptor have been conducted, including the analysis of conformations and pharmacophore models. This research provides a foundational understanding of how specific substitutions and conformations contribute to receptor binding and activity, which is crucial for the development of selective receptor antagonists or modulators (Shim et al., 2002).
Dual Inhibitors for Neurodegenerative Diseases
Indole derivatives have been designed and synthesized as dual inhibitors for cholinesterase and monoamine oxidase, targeting neurodegenerative diseases. These compounds, based on structural modifications, have shown potential as therapeutic agents, illustrating the broader applicability of indole-based compounds in addressing complex neurological conditions (Bautista-Aguilera et al., 2014).
CGRP Receptor Antagonism
The development of CGRP receptor antagonists based on indole carboxamide derivatives for the treatment of migraines or other conditions mediated by the CGRP receptor has been reported. This research underscores the significance of indole derivatives in creating potent and selective agents with potential therapeutic applications (Cann et al., 2012).
Antioxidant and Neuroprotective Agents
Synthesis and evaluation of indole derivatives have identified compounds with dual-effectiveness as neuroprotective agents, demonstrating significant antioxidant properties and affinity for NMDA receptors. These findings highlight the potential for indole-based compounds in developing treatments for neurodegenerative diseases through modulation of oxidative stress and receptor activity (Buemi et al., 2013).
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-18(14-1-2-17-13(11-14)3-7-19-17)20-15-4-8-21(9-5-15)16-6-10-25(23,24)12-16/h1-3,7,11,15-16,19H,4-6,8-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAVNLENIQNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.